molecular formula C22H19N3O5S B2524641 (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 478481-38-8

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2524641
CAS No.: 478481-38-8
M. Wt: 437.47
InChI Key: RXNBXYUOQNBNFS-FLFQWRMESA-N
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Description

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
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Scientific Research Applications

Scientific Applications of Related Compounds

While the specific compound was not directly identified in the literature search, several related compounds and methodologies were highlighted, indicating a diverse range of scientific applications in areas such as medicinal chemistry, pharmacology, and environmental science.

  • Chemical Synthesis and Pharmacological Evaluation :

    • The research into synthetic protocols for benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents demonstrates the ongoing efforts to develop new therapeutic agents with improved efficacy and safety profiles. This approach mirrors the interest in synthesizing and evaluating compounds similar to the one you're inquiring about for their potential health benefits (Raut et al., 2020).
  • Pharmacological Importance of Structural Analogs :

    • Studies on compounds like 6H-benzo[c]chromen-6-ones, which share a structural resemblance to the compound , highlight the pharmacological significance of these molecules. The review on synthetic procedures for these compounds underscores their role as core structures in secondary metabolites with considerable pharmacological relevance (Mazimba, 2016).
  • Environmental and Food Analysis :

    • Antibodies have been extensively utilized as analytical tools in assays developed for environmental research and risk control, including the detection of substances like surfactants and toxic metabolites. This demonstrates the potential for employing sophisticated biochemical methodologies to study and monitor compounds similar to the one you are interested in, especially in terms of their environmental impact and presence in food products (Fránek & Hruška, 2018).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)imino-8-methoxy-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-27-16-8-7-14(12-18(16)29-3)24-21-15(20(26)25-22-23-9-10-31-22)11-13-5-4-6-17(28-2)19(13)30-21/h4-12H,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNBXYUOQNBNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=NC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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